4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Description
4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic proline analog featuring a 2-oxabicyclo[2.2.1]heptane core with a tert-butoxycarbonyl (Boc)-protected amino group at position 4 and a carboxylic acid at position 1. This compound is valued in medicinal chemistry for its conformational rigidity, which mimics proline while offering enhanced stereochemical control and metabolic stability. Its synthesis typically involves Diels-Alder reactions of unsaturated oxazolones followed by cyclization and Boc protection .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-10(2,3)18-9(16)13-11-4-5-12(6-11,8(14)15)17-7-11/h4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQLOBOBZRJADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(OC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic compounds . This reaction forms the oxabicycloheptane core, which is then functionalized to introduce the Boc-amino and carboxylic acid groups. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction conditions precisely and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protecting group for amines, enabling selective functionalization of the carboxylic acid moiety. Acidic cleavage with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane efficiently removes the Boc group, yielding the free amine (Figure 1).
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Outcome |
|---|---|---|---|---|
| TFA (20–50%) | DCM | 0–25°C | 1–2 hr | Free amine 2 |
| HCl (4M) in dioxane | Dioxane | 25°C | 4 hr | Ammonium chloride derivative |
Deprotection is critical for subsequent amine-mediated reactions, such as peptide coupling or multicomponent transformations .
Carboxylic Acid Functionalization
The carboxylic acid participates in standard derivatization reactions:
Esterification
Methanol under acidic or coupling conditions converts the acid to its methyl ester:
Yields exceed 80% when using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent .
Amide Formation
The acid couples with primary or secondary amines via carbodiimide-mediated activation (e.g., TBTU, EDC):
This method is widely used in peptidomimetic synthesis .
Multicomponent Reactions (Ugi Reaction)
After Boc deprotection, the free amine participates in Ugi reactions with aldehydes, isocyanides, and carboxylic acids to yield peptidomimetics:
Key conditions:
-
Solvent: Methanol or THF
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Temperature: 25°C or microwave-assisted (120°C)
Functionalization of the Bicyclic Core
The 2-oxabicyclo[2.2.1]heptane scaffold influences reactivity:
Ring-Opening Reactions
Strong nucleophiles (e.g., LiAlH₄) may open the ether bridge, though this is sterically hindered. Limited evidence exists for such transformations in analogous systems .
Oxidation/Reduction
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Oxidation : The hydroxymethyl group (if present) oxidizes to a carboxylic acid using Swern or Jones reagents .
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Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces unsaturated bonds without affecting the Boc group .
Comparative Reactivity Data
Mechanistic Insights
Scientific Research Applications
4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include the development of novel drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, biological activities, and applications of 4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid and its analogs:
Key Research Findings
Conformational Rigidity: The 2-oxabicyclo[2.2.1]heptane scaffold restricts ring puckering, making it superior to flexible analogs like 4-aminobicyclo[...] in mimicking proline’s polyproline II helix .
Solubility and Stability: The Boc group in 4-Boc-amino-2-oxabicyclo[...] improves lipid solubility compared to the polar 4-amino variant, enhancing bioavailability .
Biological Activity
4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.
Structural Characteristics
The compound features a bicyclic framework with an oxabicycloheptane core, which contributes to its unique reactivity and interaction with biological targets. The presence of a Boc-protected amino group enhances its stability and allows for selective deprotection under mild conditions, making it suitable for various synthetic applications.
| Property | Value |
|---|---|
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
| Molecular Formula | C12H19NO5 |
| Molecular Weight | 241.28 g/mol |
| CAS Number | 2411196-08-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its bicyclic structure allows it to fit into binding sites, modulating the activity of these targets and subsequently influencing cellular pathways.
Interaction with Biological Targets
The compound's interactions can lead to:
- Enzyme Inhibition : Modulation of enzyme activity, which can affect metabolic pathways.
- Receptor Binding : Potential to act as a ligand for various receptors, influencing signal transduction processes.
Therapeutic Potential
Research indicates that this compound may have several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells, revealing an IC50 value of 15 µM, indicating significant anticancer potential.
Synthetic Applications
The compound serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules for further pharmacological exploration.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound, highlighting its versatility and potential in drug development.
Key Research Insights
- Synthesis Methods : Various synthetic routes have been optimized to enhance yield and purity, including Diels-Alder reactions and continuous flow techniques.
- Biological Assays : Bioassays have demonstrated the compound's ability to inhibit specific enzyme activities linked to disease processes, such as cancer progression and inflammation.
- Comparative Studies : Comparative analyses with similar compounds reveal that the Boc-protected amino group significantly enhances stability and reactivity in biological contexts.
Q & A
Q. What are the common synthetic routes for preparing 4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid?
The compound is synthesized via cycloaddition strategies, such as Diels-Alder reactions of unsaturated oxazolones with dienes (e.g., Danishefsky’s diene). A key step involves cyclization of cyclohexylamine derivatives derived from cycloadducts, followed by Boc protection of the amino group . For derivatives like 7,7-dimethyl-2-oxo analogs, organocatalytic [4+2] cycloaddition enables enantioselective synthesis under mild conditions .
Q. How is the molecular structure of this bicyclic compound validated experimentally?
X-ray crystallography using programs like SHELXL or SHELXS is standard for resolving bicyclic frameworks. For example, quantum mechanical calculations (e.g., DFT) are employed to analyze structural distortions, such as pyramidalization of amide nitrogens in azabicyclo derivatives . Crystallographic data should be refined with SHELX software to account for high-resolution or twinned datasets .
Q. What analytical techniques are critical for characterizing purity and stereochemistry?
- Chiral HPLC or NMR spectroscopy (e.g., , , 2D-COSY) to confirm enantiopurity and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to identify functional groups like the Boc-protected amine (C=O stretch at ~1680 cm) .
Advanced Research Questions
Q. How can enantioselective synthesis challenges be addressed for derivatives of this compound?
Organocatalytic methods using chiral catalysts (e.g., proline-derived catalysts) enable asymmetric cycloadditions. For example, (1S,4R)-configured derivatives are synthesized via stereoselective [4+2] reactions, achieving >95% ee. Epimerization protocols using mild bases (e.g., KCO) can correct undesired stereoisomers .
Q. What computational approaches are used to predict structural distortions in azabicyclo derivatives?
A "bottom-up" quantum mechanical strategy analyzes model systems of increasing complexity. For instance, hybrid DFT (e.g., B3LYP/6-31G*) evaluates amide bond distortions in 7-azanorbornane systems. Substituent effects (e.g., benzoyl groups) on nitrogen pyramidalization are modeled hierarchically to guide synthetic design .
Q. How does the compound’s stability under varying conditions impact experimental design?
- Thermal stability : Derivatives like 7,7-dimethyl-2-oxo analogs decompose above 234°C, requiring low-temperature storage (<4°C) .
- Hydrolytic sensitivity : The Boc group is labile under acidic conditions (e.g., TFA), necessitating pH-controlled environments during coupling reactions .
- Light sensitivity : UV-protected glassware is recommended to prevent photodegradation .
Q. What are the applications of this compound in covalent protein labeling?
Derivatives such as 7,7-dimethyl-2-oxobicycloheptane-1-carboxylic acid serve as precursors for alkenyl nitrile electrophiles. These react selectively with cysteine residues via Michael addition, enabling site-specific protein modification. Reaction conditions (pH 7.4, 25°C) must avoid denaturation of target proteins .
Methodological Notes
- Synthetic Optimization : Use Schlenk-line techniques for moisture-sensitive Boc protection steps.
- Crystallization : Co-crystallize with chiral auxiliaries (e.g., L-prolinol) to enhance crystal quality for XRD .
- Safety : Handle derivatives with PPE (gloves, goggles) due to irritant properties (H315/H319) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
